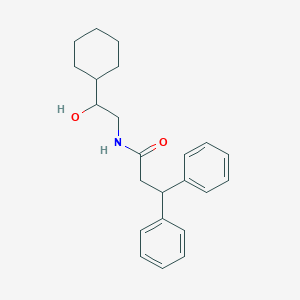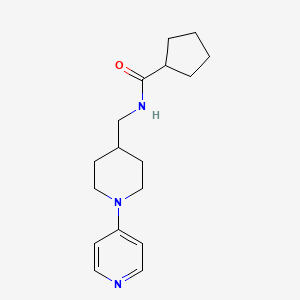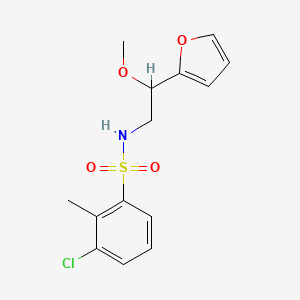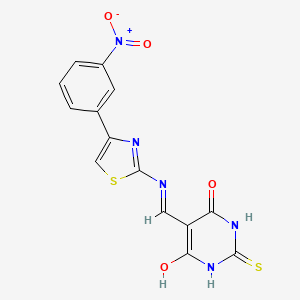
2-Ethyl-6-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-methylphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO2 and a molecular weight of 164.01 . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Molecular Structure Analysis
Boronic acids, including this compound, have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis
Boronic acids react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway . This reaction is important for the binding of boronic acids with diols .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.01 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antioxidant Properties and Organic Synthesis
- Antioxidant Synthesis : A study involving the coupling of arylboronic acids, including structures related to 2-Ethyl-6-methylphenylboronic acid, with 2,6-diamino-3,5-dibromo-1,4-pyrazine led to the development of novel antioxidants. These compounds exhibited potent inhibitory effects on induced linoleate peroxidation, showcasing their potential as effective antioxidants (Cavalier et al., 2001).
Nanomaterials and Biomedical Engineering
- Responsive Nanoparticles : Phenylboronic acid-containing nanoparticles have been synthesized for applications in biomedical engineering due to their stimuli-responsive characteristics. These nanoparticles exhibit unique properties, such as reversible swelling behavior, which can be harnessed for drug delivery and other biomedical applications (Hasegawa et al., 2015).
Advanced Materials and Hydrogel Development
- Self-Healing Hydrogels : Dynamic restructuring hydrogels have been developed using phenylboronic acid, demonstrating shear-thinning and self-healing properties. These hydrogels are being explored for their potential in creating responsive biomaterials with applications in drug delivery and tissue engineering (Yesilyurt et al., 2015).
Phosphorescence and Organic Electronics
- Phosphorescent Organic Molecules : Surprisingly, simple arylboronic esters, related to this compound, have been found to exhibit room-temperature phosphorescence in the solid state. This discovery opens up new avenues for the development of phosphorescent materials without the need for heavy atoms, potentially useful in organic electronics and sensing applications (Shoji et al., 2017).
Chemical Synthesis Enhancements
- Synthesis Improvements : Research on this compound and similar compounds has led to advancements in synthetic methods, offering more efficient pathways for the synthesis of various boronic acids. These methods have significant implications for the production of intermediates used in medicinal chemistry and material science (Deng et al., 2009).
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes . The specific targets would depend on the structural features of the boronic acid derivative and the biological context in which it is used.
Mode of Action
The mode of action of 2-Ethyl-6-methylphenylboronic acid is likely to involve the formation of reversible covalent bonds with its biological targets. Boronic acids are known to form reversible complexes with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a wide range of targets and modulate their activity. The specific changes induced by this compound would depend on the nature of its targets and the context of the interaction.
Biochemical Pathways
For instance, it could potentially modulate enzymatic activities, interfere with signal transduction, or affect the stability of certain proteins
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as ph . This could potentially affect the bioavailability of this compound and its ability to reach its targets.
Result of Action
These could include changes in enzymatic activity, alterations in signal transduction pathways, or effects on protein stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with diols . Other factors, such as the presence of other molecules or ions, could also potentially influence the action of this compound.
将来の方向性
Boronic acids, including 2-Ethyl-6-methylphenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that there is potential for future research and development in this area .
特性
IUPAC Name |
(2-ethyl-6-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUHZPUFWHFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953075-89-3 |
Source


|
| Record name | (2-ethyl-6-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)



![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2914095.png)
![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)
![4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2914099.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)